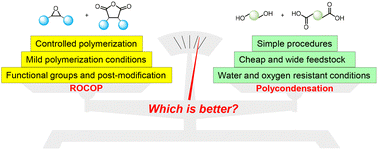A direct comparison between ring-opening copolymerization and polycondensation to produce polyesters using poly(ethylene succinate) as an example†
Polymer Chemistry Pub Date: 2023-12-30 DOI: 10.1039/D3PY01314F
Abstract
Compared with the polycondensation of diacids (or diesters) with diols to produce polyesters, the ring-opening copolymerization (ROCOP) of epoxides and anhydrides is regarded as a promising alternative strategy because of its atom-economical characteristics, diverse monomer combinations, and facile tuning of properties. In this regard, a direct comparison of the two approaches is crucially important to better understand their pros and cons. In this article, by taking poly(ethylene succinate) (PES) as a template polyester, we performed a direct evaluation of ROCOP and polycondensation methods. For ROCOP, a series of mononuclear organoboron catalysts was utilized for ROCOP of ethylene oxide with succinic anhydride with high activities up to 608 h−1 at 150 °C within 0.5 h, affording PES with a low molecular weight of 3.7 kDa, while polycondensation of ethylene glycol and succinic acid produced PES with a high molecular weight of 28.1 kDa using antimony triacetate as the catalyst under vacuum at 200–280 °C within 11 h. In addition to the experimental results, the monomer preprocessing, polymerization conditions, post-processing, and total cost of the two strategies were roughly compared. On the basis of the comparison results, we cautiously make the point that ROCOP can hardly replace the polycondensation in the conventional polyester industry, but should be viewed as a complementary polymerization process that may find applications in preparing high value-added products (e.g., optically active polymers and block copolymers).


Recommended Literature
- [1] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [2] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [3] Graphene-coated polymer foams as tuneable impact sensors†
- [4] The photometric determination of phosphorus in low-alloy steels
- [5] Back cover
- [6] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†
- [7] A high performance graphene/few-layer InSe photo-detector†
- [8] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†
- [9] Effects of surface-functionalized TiO2 nanoparticles on copper ion toxicity under simultaneous and sequential exposure conditions†
- [10] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 121080-96-4
-
CAS no.: 129212-21-1









